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molecular formula C9H7NO2S B070429 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde CAS No. 190270-90-7

6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde

Cat. No. B070429
M. Wt: 193.22 g/mol
InChI Key: XVKDPBIMGQTQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750549

Procedure details

To a 3-necked flask equipped with a thermometer and an addition funnel were added 6-hydroxy-2-methyl-benzothiazole (1.0 gm, 6.05 mmol) and hexamethylenetetramine (3.4 gm, 24.3 mmol). After cooling in an ice-bath, trifluoroacetic acid (10 mL) was added dropwise with stirring while maintaining the temperature below 60° C. The reaction mixture was stirred overnight at 70°-75° C., cooled, and evaporated. The residue was taken up in ethyl acetate and neutralized with saturated NaHCO3 solution. The organic layer was washed with saturated brine solution and dried (Na2SO4). The solution was filtered, and the filtrate evaporated. The residue was triturated with a mixture of methylene chloride/methanol and filtered. The filtrate was evaporated, and the residue dissolved in a small volume of methylene chloride and chromatographed on a column of silica gel that was eluted with 25% acetone in hexane affording pure title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([CH3:9])[S:8][C:4]=2[CH:3]=1.C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:24](O)=[O:25]>>[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([CH3:9])[S:8][C:4]=2[C:3]=1[CH:24]=[O:25]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC2=C(N=C(S2)C)C=C1
Name
Quantity
3.4 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-necked flask equipped with a thermometer and an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 60° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at 70°-75° C.
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
The organic layer was washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with a mixture of methylene chloride/methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in a small volume of methylene chloride
CUSTOM
Type
CUSTOM
Details
chromatographed on a column of silica gel that
WASH
Type
WASH
Details
was eluted with 25% acetone in hexane affording pure title compound

Outcomes

Product
Name
Type
Smiles
OC1=C(C2=C(N=C(S2)C)C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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